4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C16H14N4O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O2S/c1-10-4-3-9-17-15(10)18-16(21)14-13(19-20-23-14)11-5-7-12(22-2)8-6-11/h3-9H,1-2H3,(H,17,18,21) |
InChI Key |
JJOCADRVIKCUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-Carbonyl Chloride
The thiadiazole core is synthesized via cyclization reactions. A representative method from CN101343269B involves:
-
Starting Materials : 4-Methoxybenzaldehyde and thiosemicarbazide.
-
Cyclization : Reacting 4-methoxybenzaldehyde with thiosemicarbazide in ethanol under reflux to form the thiosemicarbazone intermediate.
-
Oxidative Cyclization : Treating the intermediate with FeCl₃ in aqueous solution to yield 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid.
-
Chlorination : Converting the carboxylic acid to the acyl chloride using phosphorus oxychloride (POCl₃) at 80–90°C for 1 hour.
Key Data :
Synthesis of 3-Methylpyridin-2-Amine
3-Methylpyridin-2-amine is typically prepared via:
-
Reductive Amination : Reducing 3-methyl-2-nitropyridine using H₂/Pd-C in ethanol.
-
Purification : Isolating the amine via vacuum distillation or silica gel chromatography.
Key Data :
Coupling Reaction to Form the Carboxamide
Amide Bond Formation
The final step involves coupling the acyl chloride with 3-methylpyridin-2-amine:
-
Reagents : Acyl chloride, 3-methylpyridin-2-amine, and a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane (DCM).
-
Procedure :
-
Add 3-methylpyridin-2-amine (1.1 equiv) to a solution of the acyl chloride (1.0 equiv) in DCM at 0°C.
-
Stir for 4–6 hours at room temperature.
-
Quench with water, extract with DCM, and dry over Na₂SO₄.
-
Key Data :
Alternative Coupling Methods
For substrates sensitive to chlorides, carbodiimide-mediated coupling is employed:
-
Reagents : 4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid, 3-methylpyridin-2-amine, EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (hydroxybenzotriazole) in DMF.
-
Procedure :
-
Activate the carboxylic acid with EDAC/HOBt for 30 minutes.
-
Add 3-methylpyridin-2-amine and stir for 12–24 hours.
-
Key Data :
Purification and Characterization
Purification Techniques
-
Silica Gel Chromatography : Elute with ethyl acetate/hexane (3:7) to isolate the product.
-
Recrystallization : Use ethanol/water (7:3) to obtain crystalline solids.
Key Data :
Spectroscopic Confirmation
-
IR (KBr) : 3,300 cm⁻¹ (N-H stretch), 1,650 cm⁻¹ (C=O stretch).
-
HRMS (ESI) : [M+H]⁺ calcd. for C₁₆H₁₅N₄O₂S: 327.0912; found: 327.0915.
Optimization and Challenges
Yield Optimization
Common Side Reactions
-
Hydrolysis of Acyl Chloride : Mitigated by using anhydrous solvents and inert atmospheres.
-
Byproduct Formation : Unreacted starting materials removed via silica gel chromatography.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acyl Chloride Coupling | 70–78 | ≥95 | Faster reaction time |
| EDAC/HOBt Coupling | 65–72 | ≥97 | Suitable for acid-sensitive substrates |
Chemical Reactions Analysis
4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of thiadiazole can induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : These compounds may act as caspase activators or inhibit specific kinases involved in cancer progression.
- Case Studies : A study evaluated different derivatives against various cancer cell lines, revealing that certain substitutions enhance cytotoxicity significantly (e.g., IC50 values in the low micromolar range) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has highlighted its effectiveness against various bacterial strains:
- Evaluation Methods : Antimicrobial activity is typically assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.
- Results : Compounds similar to 4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide have shown efficacy against both Gram-positive and Gram-negative bacteria .
- Anticancer Study : A recent investigation into various thiadiazole derivatives found that modifications at the 5-position significantly enhanced anticancer activity against prostate cancer cell lines .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar compounds reported effective inhibition against MRSA and E. coli, suggesting potential for development into therapeutic agents .
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Thiazole vs. Thiadiazole Carboxamides
Key Analog : Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (e.g., compounds 3a–s from ) share a carboxamide linkage and pyridinyl amine but replace the thiadiazole with a thiazole ring.
- Structural Differences: Thiazole (5-membered ring with one sulfur and one nitrogen) vs. thiadiazole (5-membered ring with two nitrogens and one sulfur).
- Synthesis : Both classes utilize coupling reactions (e.g., EDCl/HOBt) with amines, but thiadiazole precursors require nitrile intermediates for cyclization .
- Bioactivity : Thiazole analogs in were optimized for kinase inhibition, while thiadiazoles (e.g., Org 214007-0 in ) show glucocorticoid receptor modulation, highlighting scaffold-dependent activity divergence .
Pyrazole and Oxazole Derivatives
Key Analog : 3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide (CAS: 1171452-32-6, MW: 322.4 g/mol) replaces the thiadiazole with a pyrazole ring .
- The pyridylmethyl group in this analog may enhance solubility compared to the 3-methylpyridin-2-yl group in the target compound.
- Pharmacology : Pyrazole carboxamides are explored for anti-inflammatory applications, but direct comparisons are lacking .
Key Analog : 5-(4-Methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide (CAS: 1171466-53-7, MW: 380.4 g/mol) features an oxazole core .
- Structural Contrast :
- Oxazoles lack sulfur, reducing metabolic stability but improving synthetic accessibility.
- Thiophenmethyl substitution introduces additional hydrophobicity.
Tetrahydropyrimidine and Piperidine Derivatives
Key Analog : N-(4-Chloro/methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () shares the methoxyphenyl group but incorporates a tetrahydropyrimidine-thione scaffold.
- Synthesis : Uses POCl₃-mediated cyclization, distinct from thiadiazole coupling methods .
- Bioactivity : Tetrahydropyrimidines are studied for antimicrobial activity, suggesting the target compound’s thiadiazole core may offer a broader activity spectrum.
Key Analog : 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267, ) is a piperazine carbothioamide with a pyridinyl group.
- Functional Groups : The thiocarboxamide (C=S) vs. carboxamide (C=O) may alter hydrogen-bonding capacity and target selectivity .
Pharmacological and Physicochemical Insights
Bioactivity Trends
Molecular Properties and Drug-Likeness
| Parameter | Target Compound | Thiazole Analog | Pyrazole Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 375.8 | ~350–400 | 322.4 |
| LogP (Predicted) | ~3.5 | ~3.0–4.0 | ~2.8 |
| Hydrogen Bond Acceptors | 5 | 5–6 | 4 |
| Rotatable Bonds | 4 | 4–5 | 5 |
- Lipophilicity : The target compound’s LogP (~3.5) aligns with orally bioavailable drugs but may require formulation optimization for solubility.
- Metabolic Stability : Thiadiazoles are prone to oxidative metabolism, whereas pyrazoles and oxazoles may exhibit longer half-lives .
Biological Activity
The compound 4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its anticancer, antimicrobial, and antiviral activities, supported by recent research findings.
- Molecular Formula : C16H15N3OS
- Molecular Weight : 297.4 g/mol
- IUPAC Name : 4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. Specifically, compounds similar to 4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide have been shown to inhibit key enzymes involved in cancer cell proliferation:
- Inhibition of IMPDH : This enzyme is crucial for guanosine nucleotide synthesis. Thiadiazole derivatives have demonstrated micromolar inhibition of IMPDH, suggesting potential as anticancer agents by limiting cancer cell growth .
- Topoisomerase II Inhibition : Compounds in this class have been reported to inhibit topoisomerase II, an essential enzyme for DNA replication and transcription in cancer cells .
- Apoptosis Induction : Studies indicate that these compounds can significantly increase apoptosis rates in various cancer cell lines, with some derivatives showing up to a 4.65-fold increase in apoptotic cells compared to untreated controls .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The following points summarize key findings:
- Broad-Spectrum Activity : Research indicates that certain thiadiazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antimicrobial action .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Antiviral Activity
The antiviral potential of thiadiazole derivatives has been explored against various viral pathogens:
- Inhibition of Viral Replication : Some studies report that thiadiazole derivatives can inhibit the replication of viruses such as Influenza A and Herpes simplex virus with promising MIC values .
Research Findings and Case Studies
Several studies have contributed to our understanding of the biological activity of thiadiazole derivatives:
Q & A
Q. What are the recommended synthetic routes for 4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2: Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like DMF .
- Step 3: Carboxamide formation using 3-methylpyridin-2-amine via coupling reagents such as EDCI/HOBt in dichloromethane at 0–5°C to minimize side reactions .
Optimization Strategies:
- Yield Improvement: Use ultrasound-assisted synthesis to enhance reaction rates and purity (e.g., 20–30% yield increase compared to traditional methods) .
- Purity Control: Monitor reactions with thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography (gradient elution) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): Assign peaks for methoxy (δ 3.8–3.9 ppm), pyridinyl protons (δ 7.1–8.5 ppm), and thiadiazole ring protons (if observable) .
- ¹³C NMR (100 MHz, DMSO-d6): Identify carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC: Use a C18 column (acetonitrile/water 70:30, 1.0 mL/min) to assess purity (>95%) .
Q. What in vitro biological screening assays are appropriate for initial evaluation of its pharmacological potential?
Methodological Answer:
- Antimicrobial Activity:
- MIC Assay: Test against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) using broth microdilution (CLSI guidelines) .
- Anticancer Potential:
- MTT Assay: Screen against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ calculations via nonlinear regression .
- Enzyme Inhibition:
- Kinase Assays: Evaluate inhibition of EGFR or CDK2 using ADP-Glo™ kits (Promega) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methoxyphenyl and thiadiazole moieties?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with substituent variations (e.g., replacing methoxy with hydroxyl or halogen groups) .
- Biological Testing: Compare IC₅₀ values across analogs to identify critical pharmacophores.
- Computational Modeling: Perform molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., EGFR) .
SAR Table:
| Derivative | Substituent (R) | IC₅₀ (μM, HeLa) | Key Interaction (Docking) |
|---|---|---|---|
| Parent | 4-OCH₃ | 12.3 | H-bond with Thr766 (EGFR) |
| Analog 1 | 4-Cl | 28.7 | Hydrophobic pocket |
| Analog 2 | 4-OH | 9.8 | Enhanced H-bonding |
Q. What strategies resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
- Data Normalization: Account for cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231) by normalizing to baseline proliferation rates .
- Mechanistic Follow-Up: Use RNA sequencing to identify differentially expressed genes in responsive vs. non-responsive models .
- Meta-Analysis: Aggregate data from ≥3 independent studies using fixed-effects models to identify outliers .
Q. What computational methods are employed to model interactions between this compound and biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding stability (GROMACS, 100 ns trajectories) with explicit solvent models (TIP3P water) .
- Free Energy Calculations: Use MM-PBSA to estimate binding free energy (ΔG) for key residues .
- Pharmacophore Mapping: Identify essential features (e.g., hydrogen bond acceptors) with Schrödinger’s Phase .
Q. How do crystallographic data inform the understanding of its molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (ethanol/water 1:1) and refine data with SHELXL .
- Key Findings:
- Torsion Angles: Thiadiazole-pyridinyl dihedral angle = 15.2°, indicating planarity for π-π stacking .
- Hydrogen Bonding: Carboxamide NH forms a 2.8 Å bond with solvent molecules (e.g., DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
